ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate
Description
Ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate (CAS: 2110728-55-5) is a fused heterocyclic compound featuring an imidazo-triazole core with a methyl substituent at position 4 and an ethyl ester group at position 2. Its molecular formula is C₈H₁₂N₄O₂, with a molecular weight of 196.21 g/mol .
Properties
IUPAC Name |
ethyl 4-methyl-5,6-dihydroimidazo[1,2-c]triazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-3-14-8(13)6-7-11(2)4-5-12(7)10-9-6/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQCLJSIFOAGHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N(CCN2N=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Precursor Design
The CuAAC reaction, a cornerstone of click chemistry, offers a robust pathway for constructing triazole rings. While no direct synthesis of the target compound is documented, analogous protocols for 1,2,3-triazole-linked benzimidazoles provide a framework. For ethyl 4-methyl-imidazo-triazole carboxylate, the approach would involve:
-
Alkyne Functionalization : Propynylation of a preformed imidazole derivative (e.g., 4-methylimidazole) to introduce an alkyne moiety.
-
Azide Preparation : Synthesis of an azide counterpart, potentially from a nitro or amine precursor.
-
Cycloaddition : Copper-catalyzed coupling under mild conditions to form the triazole ring fused to the imidazole core.
Key conditions from analogous systems include Cu(OAc)₂ (10 mol%) and sodium ascorbate in ethanol at 50°C, achieving yields up to 95%.
Optimization of Reaction Parameters
The solvent system critically impacts reaction efficiency. Data from triazole-linked benzimidazole synthesis reveals:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 50 | 1 | 95 |
| Water | 50 | 2 | 70 |
| DMF | 50 | 3 | 82 |
Ethanol emerges as optimal due to its polarity and compatibility with copper catalysts.
Multi-Step Synthesis via Cyclization and Esterification
Cyclization of Thiosemicarbazide Derivatives
A patent describing methyl 1,2,4-triazole-3-carboxylate synthesis offers insights into non-diazo routes applicable to the target compound. Adapting this method:
-
Cyclization : Reacting thiosemicarbazide with oxalic acid in water forms a triazole-thione intermediate.
-
Desulfurization : Treatment with nitric acid removes the thiol group.
-
Esterification : Sulfuric acid-catalyzed reaction with ethanol introduces the ethyl ester.
This three-step sequence avoids hazardous diazonium intermediates, achieving a total yield of 58% for the analogous triazole carboxylate.
Stepwise Yield Analysis
| Step | Reagents/Conditions | Intermediate Yield (%) |
|---|---|---|
| Cyclization | Thiosemicarbazide + Oxalic acid (H₂O, 80°C) | 85 |
| Desulfurization | HNO₃ (rt, 2 h) | 75 |
| Esterification | H₂SO₄, Ethanol (reflux, 4 h) | 92 |
Comparative Analysis of Synthetic Routes
Environmental Impact
-
The multi-step method uses water as a solvent, aligning with green chemistry principles.
-
CuAAC employs ethanol, a renewable solvent, but requires metal catalysts that necessitate post-reaction purification.
Optimization Strategies for Industrial Production
Continuous Flow Reactors
Adopting flow chemistry could enhance both methods:
-
CuAAC : Microreactors improve heat transfer, reducing reaction time.
-
Multi-Step Synthesis : In-line purification minimizes intermediate handling.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted imidazo[1,2-c][1,2,3]triazole derivatives.
Scientific Research Applications
Scientific Research Applications
Ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate has applications in medicinal chemistry, materials science, and organic synthesis.
- Medicinal Chemistry It is investigated as a pharmacophore in developing new drugs, particularly for its antimicrobial and anticancer properties.
- Materials Science The compound’s unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.
- Organic Synthesis It serves as a building block for synthesizing more complex molecules, enabling the exploration of new chemical space.
Recent studies indicate that derivatives of triazole compounds exhibit significant anticancer activities. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Acute Lymphoblastic Leukemia (ALL) | 15 | Induction of apoptosis |
| Chronic Myeloid Leukemia (CML) | 20 | Inhibition of cell proliferation |
| Cervical Cancer | 18 | Disruption of cell cycle progression |
| Bladder Cancer | 22 | Activation of caspase pathways |
These findings suggest that the compound may induce apoptosis in cancer cells through multiple mechanisms.
Chemical Reactions
This compound can undergo oxidation, reduction, and nucleophilic substitution reactions.
- Oxidation This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s fused ring system allows for strong interactions with these targets, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Carboxylate vs. Carbaldehyde
4-Methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde (CAS: 1553868-62-4) shares the same core structure but replaces the ethyl ester with a formyl group. Key differences include:
The ester group increases molecular weight and likely enhances lipophilicity compared to the aldehyde, which may improve membrane permeability in biological systems. The carbaldehyde’s lower price suggests easier synthesis or higher commercial availability .
Heterocyclic Core Variations
Pyrrolo-Triazoles vs. Imidazo-Triazoles
3-Bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole (CAS: CID 164185783) replaces the imidazole ring with a pyrrole, introducing a bromine atom:
The imidazo-triazole’s nitrogen-rich core may offer stronger hydrogen-bonding interactions, relevant to drug-target binding .
Thiadiazole-Containing Analogues
Ethyl 3-{3-ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-methyl-1H-pyrazole-5-carboxylate (CAS: 1006326-48-2) incorporates a sulfur-containing thiadiazole ring:
| Property | Target Compound | Thiadiazole Derivative |
|---|---|---|
| Heteroatoms | N, O | N, O, S |
| Molecular Weight | 196.21 g/mol | ~350 g/mol (estimated) |
| Topological PSA* | ~80 Ų | 115 Ų |
*PSA: Polar Surface Area
The thiadiazole derivative’s higher polar surface area (115 Ų vs. ~80 Ų) suggests greater hydrophilicity, which may impact solubility and bioavailability. Sulfur atoms can also participate in unique binding interactions (e.g., metal coordination) .
Biological Activity
Ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate (CAS Number: 2110728-55-5) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 196.21 g/mol
- SMILES Notation : CCOC(=O)c1nnn2c1N(C)CC2
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylimidazole with appropriate carboxylic acid derivatives. The specific synthetic route can influence the yield and purity of the compound.
Anticancer Properties
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer activities. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| Acute Lymphoblastic Leukemia (ALL) | 15 | Induction of apoptosis |
| Chronic Myeloid Leukemia (CML) | 20 | Inhibition of cell proliferation |
| Cervical Cancer | 18 | Disruption of cell cycle progression |
| Bladder Cancer | 22 | Activation of caspase pathways |
These findings suggest that the compound may induce apoptosis in cancer cells through multiple mechanisms.
Antimicrobial Activity
The compound's activity against various pathogens has also been investigated. This compound exhibited notable antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Effective against Gram-positive bacteria |
| Escherichia coli | 16 µg/mL | Moderate activity against Gram-negative bacteria |
| Candida albicans | 32 µg/mL | Antifungal activity observed |
The compound's diverse biological activities highlight its potential as a lead compound for drug development.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the imidazole and triazole rings significantly affect biological activity. For instance:
- Substituents on the triazole ring enhance anticancer potency.
- The presence of electron-donating groups increases antimicrobial efficacy.
Case Study 1: Anticancer Activity Evaluation
A study conducted on this compound involved testing against a panel of human cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell viability at higher concentrations. The study concluded that this compound could serve as a promising candidate for further development in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Another research project focused on evaluating the antimicrobial properties against clinical isolates. The study found that this compound showed effectiveness comparable to standard antibiotics. This suggests its potential use in treating infections caused by resistant strains.
Q & A
Q. What are the optimal synthetic routes for ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate?
- Methodological Answer : The synthesis involves multi-step heterocyclic condensation. A typical approach (adapted from analogous triazole derivatives) includes:
Initial Condensation : Reacting diethyl oxalate with ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) in toluene using sodium hydride as a base to form intermediate esters .
Cyclization : Treating intermediates with hydrazine hydrate to generate pyrazole or triazole cores. For example, ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate is formed via hydrazine-mediated cyclization .
Functionalization : Phosphorus oxychloride facilitates reactions with carboxylic acids to introduce substituents .
Alternative routes involve cyclocondensation of acylhydrazides with ethyl carbethoxyformimidate, yielding 1,2,4-triazole carboxylates with >70% efficiency under mild conditions (ethanol, 60°C) .
Q. Key Optimization Parameters :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, ethanol, reflux | 65–75% | |
| Functionalization | RCOOH, POCl₃, 80°C | 50–60% | |
| Cyclocondensation | Ethyl carbethoxyformimidate, 60°C | 70–85% |
Q. How can purity and structural integrity be validated during synthesis?
- Methodological Answer : Use a combination of:
- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>95% required for biological assays) .
- Spectroscopy :
- ¹H NMR : Confirm substituent integration (e.g., ethyl ester protons at δ 1.2–1.4 ppm, methyl groups at δ 2.5–3.0 ppm) .
- IR : Identify carbonyl stretches (C=O at 1700–1750 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .
- Elemental Analysis : Match calculated vs. observed C/H/N/O percentages (deviation <0.4% acceptable) .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved for this compound?
- Methodological Answer : Use SHELXL for refinement, especially for handling anisotropic displacement parameters and twinning. Key steps:
Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.
Refinement : Apply restraints for disordered moieties (e.g., ethyl or methyl groups) using SHELXL’s AFIX commands .
Validation : Cross-check with WinGX for geometry analysis (bond lengths/angles within 3σ of expected values) and ORTEP for visualizing thermal ellipsoids .
Example: A study on analogous imidazo-triazoles required 10–15 refinement cycles in SHELXL to resolve methyl group disorder, achieving R1 < 5% .
Q. What strategies address conflicting spectroscopic data (e.g., tautomerism in triazole rings)?
- Methodological Answer : Triazole tautomerism (1,2,3 vs. 1,2,4 positions) can distort NMR/IR data. Mitigation includes:
- Variable Temperature NMR : Observe proton shifts at −20°C to 80°C; tautomers exhibit coalescence at specific temperatures .
- DFT Calculations : Compare experimental ¹³C NMR shifts with computed spectra (B3LYP/6-31G* level) to identify dominant tautomers .
- X-ray Crystallography : Definitive assignment via solid-state structure determination .
Q. How can continuous flow synthesis improve yield and scalability?
- Methodological Answer : Adapt flow chemistry protocols from analogous triazole syntheses:
- In Situ Reagent Generation : Produce intermediates like ethyl isocyanoacetate via reaction of N-formylglycine with triphosgene in a microfluidic reactor .
- Telescoped Reactions : Combine cyclization and functionalization in a single flow system, reducing isolation steps and improving throughput (85–90% yield reported for pyrrolo-triazoles) .
Critical Parameters :
| Parameter | Optimal Range |
|---|---|
| Residence Time | 2–5 min |
| Temperature | 60–80°C |
| Pressure | 1–2 bar |
Q. How to evaluate biological activity via molecular docking studies?
- Methodological Answer : Target enzymes like 14-α-demethylase lanosterol (CYP51) for antifungal activity:
Protein Preparation : Fetch PDB 3LD6, remove water, add hydrogens (AutoDock Tools).
Ligand Preparation : Optimize compound geometry (Avogadro, MMFF94 force field).
Docking : Use AutoDock Vina (grid center: heme iron; box size: 20 ų).
Results from analogous triazoles show binding energies <−8.0 kcal/mol correlate with IC₅₀ < 10 µM . Validate with in vitro assays (e.g., microdilution against Candida spp.).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
